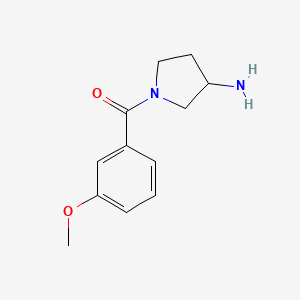
1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, reported in 2002 by the groups of Meldal and Sharpless revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .Applications De Recherche Scientifique
Metal–Organic Framework Synthesis : Zhao et al. (2020) synthesized a novel metal-organic framework (MOF) utilizing a related compound, 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid. This MOF showed promising results in dye adsorption experiments, particularly for methyl orange, suggesting potential applications in environmental remediation and water treatment. (Zhao et al., 2020).
Synthesis of Chiral Auxiliaries : In the field of asymmetric synthesis, Belokon’ et al. (2002) reported the synthesis of halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides, which are structurally related to your compound of interest. These chiral auxiliaries were effectively used in the stereoselective synthesis of α-amino acids. This research highlights the utility of such compounds in facilitating the production of enantiomerically pure substances, which is crucial in pharmaceutical manufacturing. (Belokon’ et al., 2002).
C-H Functionalization in Organic Synthesis : Kang et al. (2015) explored the C-H functionalization of cyclic amines, including pyrrolidine, which is structurally similar to the compound . Their study demonstrates the potential of such compounds in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. This research adds to the understanding of organic synthesis processes, particularly in the context of pharmaceutical and chemical industries. (Kang et al., 2015).
Antibacterial Agent Synthesis : Chu et al. (1986) developed arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, where one derivative contained a 3-amino-1-pyrrolidinyl group. This research is pertinent to the development of novel antibacterial agents, showcasing the importance of such compounds in medicinal chemistry, especially for targeting specific bacterial infections. (Chu et al., 1986).
Mécanisme D'action
Target of action
Pyrrolidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Pyrrolidine derivatives have been found to influence various biochemical pathways .
Result of action
Pyrrolidine derivatives have been found to have various biological activities .
Action environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in nucleotide biosynthesis, potentially inhibiting their activity . This interaction can lead to significant changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleotide biosynthesis enzymes can lead to altered gene expression and disrupted cell signaling pathways . These changes can have profound effects on cellular function, potentially leading to cell death or altered cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with nucleotide biosynthesis enzymes can inhibit their activity, leading to reduced nucleotide levels and altered gene expression . This inhibition can disrupt cellular processes and lead to significant changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable for extended periods, allowing for prolonged effects on cells . Its degradation can lead to reduced efficacy and altered cellular responses over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular behavior and potentially toxic effects . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide biosynthesis, affecting metabolic flux and metabolite levels . These interactions can lead to significant changes in cellular metabolism, potentially disrupting normal cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s efficacy and overall impact on cellular function.
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its interactions with biomolecules and overall cellular effects
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRTUKMZCDDRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



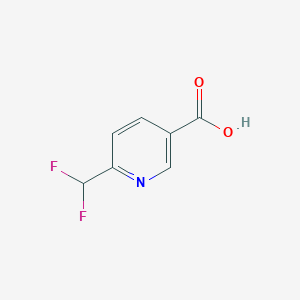
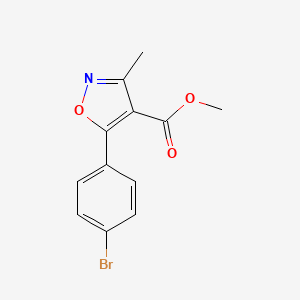
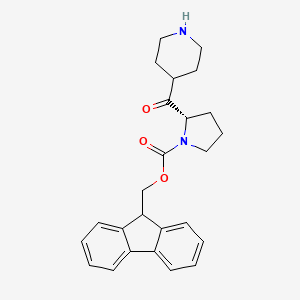
![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)
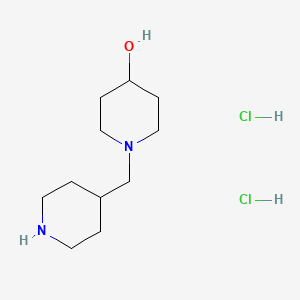


![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)
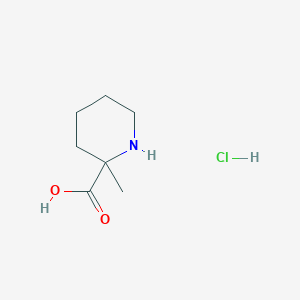
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)
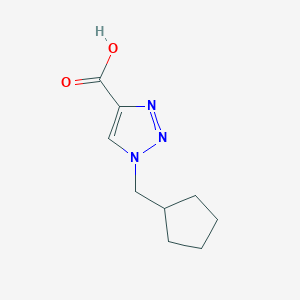
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
